1,3-Bis(4-cyanophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-cyanophenyl)urea is an organic compound with the molecular formula C15H10N4O. It is characterized by the presence of two cyanophenyl groups attached to a central urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-cyanophenyl)urea can be synthesized through the reaction of 4-cyanophenyl isocyanate with 4-cyanophenylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which helps in the formation of the urea linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions. This method enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-cyanophenyl)urea undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanophenyl groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products Formed
Substitution Reactions: Products include brominated or nitrated derivatives of this compound.
Hydrolysis: The major products are 4-cyanophenylamine and carbon dioxide.
Scientific Research Applications
1,3-Bis(4-cyanophenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-cyanophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methylphenyl)urea
- 1,3-Bis(4-chlorophenyl)urea
- 1,3-Bis(4-nitrophenyl)urea
Comparison
1,3-Bis(4-cyanophenyl)urea is unique due to the presence of the cyanophenyl groups, which impart distinct electronic properties to the molecule. This makes it more suitable for applications in gas separation and as a building block for covalent triazine frameworks compared to its methyl, chloro, or nitro analogs .
Properties
IUPAC Name |
1,3-bis(4-cyanophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c16-9-11-1-5-13(6-2-11)18-15(20)19-14-7-3-12(10-17)4-8-14/h1-8H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOGYSFAFGNJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.